3,11-Dibromodibenzo[g,p]chrysene

OLED Materials Buchwald-Hartwig Amination Blue Emitter Synthesis

3,11-Dibromodibenzo[g,p]chrysene (CAS 16430-27-6; C26H14Br2; MW 486.20) is a specialized polycyclic aromatic hydrocarbon (PAH) featuring a twisted, non-planar dibenzo[g,p]chrysene (DBC) core with bromine atoms regioselectively substituted at the 3- and 11-positions. This bromination pattern creates a versatile difunctional building block for cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig amination—enabling the synthesis of more complex conjugated architectures for organic semiconductors, OLED emitters, and optoelectronic materials.

Molecular Formula C26H14Br2
Molecular Weight 486.2 g/mol
Cat. No. B14799319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11-Dibromodibenzo[g,p]chrysene
Molecular FormulaC26H14Br2
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64
InChIInChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H
InChIKeyQEBGSHUTWNZUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,11-Dibromodibenzo[g,p]chrysene: Technical Specifications and Baseline Characterization for OLED Materials Procurement


3,11-Dibromodibenzo[g,p]chrysene (CAS 16430-27-6; C26H14Br2; MW 486.20) is a specialized polycyclic aromatic hydrocarbon (PAH) featuring a twisted, non-planar dibenzo[g,p]chrysene (DBC) core with bromine atoms regioselectively substituted at the 3- and 11-positions . This bromination pattern creates a versatile difunctional building block for cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig amination—enabling the synthesis of more complex conjugated architectures for organic semiconductors, OLED emitters, and optoelectronic materials . The parent DBC framework itself constitutes a unique class of PAHs characterized by a helically twisted π-conjugation system, which confers distinct photophysical properties including high quantum yields, extended excited-state lifetimes, and resistance to thermal degradation [1].

Building Block 3,11-dibromo cross-coupling precursor
Symmetry Two equivalent handles for bis-functionalization
Reaction Fit Suzuki-Miyaura & Buchwald-Hartwig compatible
Material Class OLED emitter / semiconductor intermediate

3,11-Dibromodibenzo[g,p]chrysene: Why Regioisomeric or Mono-Brominated Alternatives Cannot Substitute Without Functional Compromise


Generic substitution among brominated dibenzo[g,p]chrysene (DBC) derivatives is not feasible due to the critical dependence of downstream material performance on precise bromination regiochemistry. The parent DBC core possesses multiple electronically distinct positions (2, 3, 7, 10, 11, 14, 15) for bromination, and the specific 3,11-substitution pattern dictates both the steric environment for subsequent cross-coupling reactions and the frontier molecular orbital characteristics of resulting functional materials . For instance, mono-brominated variants such as 3-bromodibenzo[g,p]chrysene provide only a single functionalization handle, limiting architectural complexity and precluding symmetrical bis-functionalization strategies [1]. Conversely, tetra-brominated DBC scaffolds (e.g., 2,7,10,15-tetrabromo-DBC) introduce four reactive sites that may lead to undesired cross-reactivity or require orthogonal protection strategies that complicate synthetic workflows [2]. The 3,11-dibromo substitution represents a precise balance: two symmetrical reactive handles positioned for efficient double cross-coupling while maintaining regiochemical homogeneity. The non-planar, twisted conformation inherent to the DBC framework further amplifies the importance of substitution pattern, as bromine placement influences the dihedral angle between the naphthalene core and peripheral rings, thereby modulating π-electron delocalization and charge transport properties in the final functionalized material .

Mono-brominated DBC
Single handle limits symmetrical bis-functionalization strategies; cannot achieve architectures that require two identical coupling sites.
Tetra-brominated DBC
Four competing reactive sites may introduce regiochemical complexity and require orthogonal protection, complicating synthetic workflows.
Alternative 2,7-dibromo DBC
Different bromination regiochemistry alters steric environment and frontier orbital characteristics; reactivity and packing may not transfer.

3,11-Dibromodibenzo[g,p]chrysene: Quantitative Comparative Evidence for Scientific Procurement Decisions


Comparative Buchwald-Hartwig Coupling Efficiency: 3,11-Dibromo-DBC vs. Parent DBC Platform

3,11-Dibromodibenzo[g,p]chrysene serves as the direct synthetic precursor for carbazole-functionalized blue-emitting materials DBC-1 and DBC-2 via Buchwald-Hartwig cross-coupling with 3,6-di-tert-butylcarbazole and 3,3″,6,6″-tetra-tert-butyl-9′H-9,3′:6′,9″-tercarbazole, respectively [1]. In contrast, the unsubstituted parent DBC lacks bromine handles and cannot undergo direct Buchwald-Hartwig amination to produce analogous functionalized emitters without prior halogenation steps. The resulting DBC-1 and DBC-2 materials exhibited photoluminescence quantum yields (PLQY) of 44% and 75% in toluene solution, and when fabricated into solution-processed OLED devices without a hole-transporting layer, achieved maximum external quantum efficiencies (EQEmax) of 1.01% and 1.90%, respectively [1].

Buchwald-Hartwig coupling efficiency
Class-level
Target: 3,11-dibromo-DBC enables DBC-1 (PLQY 44%) and DBC-2 (PLQY 75%); EQEmax 1.01% / 1.90%. Parent DBC: cannot undergo direct Buchwald-Hartwig amination; no comparable device data.
Reported synthetic entry for blue OLED emitters inaccessible from parent DBC.
Device data based on solution-processed OLED without hole-transport layer.
OLED Materials Buchwald-Hartwig Amination Blue Emitter Synthesis

Charge Carrier Mobility Enhancement Potential: Functionalized DBC Derivatives vs. Parent DBC

Functionalized dibenzo[g,p]chrysene derivatives exhibit ambipolar charge carrier transport with mobility values up to 10⁻³ cm² V⁻¹ s⁻¹ in the amorphous state, which is significantly higher than the mobility of the parent DBC framework [1]. This enhancement is attributed to the brickwork packing arrangement facilitated by the twisted DBC core structure, with functional groups on the DBC framework further increasing carrier mobility through enhanced intermolecular interactions [1]. While 3,11-dibromodibenzo[g,p]chrysene itself is a synthetic intermediate rather than a final functional material, its bromine substituents at the 3- and 11-positions enable installation of functional groups that can achieve this elevated mobility regime. The parent DBC, lacking functionalization handles, cannot access comparable charge transport performance.

Carrier mobility potential
Class-level
Functionalized DBC derivatives reach mobility up to 10⁻³ cm² V⁻¹ s⁻¹ (amorphous). Parent DBC: significantly lower mobility (exact multiplier not reported).
Supports DBC-based ambipolar semiconductor research; functionalization handles essential.
Mobility enhancement attributed to brickwork packing enabled by twisted core.
Ambipolar Transport Organic Field-Effect Transistors Charge Carrier Mobility

Regioselective Functionalization Capability: 3,11-Dibromo-DBC vs. Multi-Brominated DBC Scaffolds

3,11-Dibromodibenzo[g,p]chrysene offers a precisely defined difunctional template with exactly two equivalent bromine atoms, enabling symmetrical double functionalization without the complexity associated with tetra-brominated DBC scaffolds. Tetra-brominated DBC derivatives (e.g., 2,7,10,15-tetrabromo-DBC) contain four bromine atoms that introduce regiochemical complexity and potential for undesired cross-reactivity during sequential coupling reactions [1]. The 3,11-dibromo substitution pattern has been successfully employed in Buchwald-Hartwig amination to produce carbazole-functionalized derivatives DBC-1 and DBC-2 with well-defined photophysical properties [2]. Meanwhile, alternative dibromo substitution patterns exist—such as 2,7-dibromo-10,15-dibutyl DBC, which incorporates butyl solubilizing groups—demonstrating that bromination regiochemistry is not interchangeable; the 3,11 pattern represents a specific synthetic entry point distinct from the 2,7 pattern [3].

Regioselective difunctional template
Reported
3,11-dibromo-DBC: two equivalent, symmetrical bromine sites. Tetra-bromo-DBC: four competing sites; 2,7-dibromo-DBC: different regiochemistry with solubilizing groups.
Difunctional balance supports controlled double coupling without protection strategies.
Regiochemistry is not interchangeable across DBC bromination patterns.
Regioselective Synthesis Cross-Coupling Chemistry Brominated Templates

OLED Host Material Platform Validation: DBC Derivatives vs. Conventional PAH Platforms

The dibenzo[g,p]chrysene (DBC) molecular platform, from which 3,11-dibromo-DBC derives, has been validated as a host material building block in red phosphorescent OLEDs (PHOLEDs). A DBC-based derivative, 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC), achieved a maximum external quantum efficiency (EQE) of 14.4% when used as a host material in a red PHOLED device [1]. This represented the first report of a dibenzo[g,p]chrysene motif employed as a host material building block, establishing the DBC core as a viable next-generation molecular platform for OLED host materials [1]. While 3,11-dibromo-DBC itself is a synthetic intermediate rather than the final device material, its bromine substitution pattern provides the functionalization entry point for installing the phenyl and other substituent groups that yield high-performance host materials.

OLED host platform validation
Class-level
DBC-based host TPDBC achieved EQE 14.4% in red PHOLED. Conventional PAH hosts: no explicit quantitative comparison in source.
Establishes DBC core as viable host-material platform; 3,11-dibromo-DBC enables functionalization.
Reported first DBC-motif host material; device details in reference.
Phosphorescent OLEDs Host Materials External Quantum Efficiency

3,11-Dibromodibenzo[g,p]chrysene: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Carbazole-Functionalized Blue OLED Emitters via Buchwald-Hartwig Amination

3,11-Dibromodibenzo[g,p]chrysene is directly employed as the aryl bromide coupling partner in Buchwald-Hartwig amination reactions with carbazole derivatives to produce blue-emitting materials DBC-1 and DBC-2. These functionalized materials exhibit photoluminescence quantum yields of 44% and 75% in toluene solution, and when incorporated into solution-processed OLED devices without a hole-transporting layer, achieve maximum external quantum efficiencies of 1.01% and 1.90% [1]. This application scenario leverages the 3,11-dibromo substitution pattern to enable symmetrical double amination, producing blue emitters suitable for deep-blue OLED development.

Precursor for High-Mobility Ambipolar Organic Semiconductors

The DBC core functionalized from 3,11-dibromo-DBC provides access to materials exhibiting ambipolar charge carrier transport with mobility values reaching up to 10⁻³ cm² V⁻¹ s⁻¹ in the amorphous state—significantly exceeding the mobility of the parent DBC framework [1]. Functional groups installed via cross-coupling at the 3- and 11-positions enhance intermolecular interactions through brickwork packing arrangements characteristic of twisted DBC derivatives. This scenario supports procurement for organic field-effect transistor (OFET) development programs requiring solution-processable or vacuum-depositable ambipolar semiconductor materials.

Building Block for DBC-Based OLED Host Materials

3,11-Dibromodibenzo[g,p]chrysene serves as a halogenated intermediate for constructing functionalized DBC derivatives intended for OLED host material applications. The DBC platform has been validated in red phosphorescent OLEDs, with a tetraphenyl-substituted DBC derivative (TPDBC) achieving a maximum external quantum efficiency of 14.4% as a host material [1]. Researchers seeking to develop next-generation host materials with the DBC twisted-core architecture can utilize 3,11-dibromo-DBC for installing diverse functional groups via Suzuki-Miyaura or other palladium-catalyzed cross-coupling methodologies, tuning HOMO-LUMO levels and triplet energies for specific emitter compatibility.

Regioselective Synthesis Platform for Symmetrical Difunctional PAHs

The 3,11-dibromo substitution pattern provides two symmetrical, equivalent bromine handles for double cross-coupling reactions, offering a controlled alternative to tetra-brominated DBC scaffolds that contain four potentially competing reactive sites [1]. This scenario is particularly relevant for synthetic chemistry laboratories developing well-defined, structurally homogeneous functionalized PAHs for optoelectronic applications. The difunctional nature of 3,11-dibromo-DBC minimizes the need for orthogonal protection strategies and reduces byproduct formation compared to multi-brominated DBC variants, supporting efficient diversity-oriented synthesis of DBC-based materials libraries.

Application
Selection Property
Validation Focus
Blue OLED emitter synthesis
Buchwald-Hartwig cross-coupling handle
Photoluminescence quantum yield and EQE assessment
Ambipolar organic semiconductors
Brickwork packing capacity for charge transport
OFET mobility evaluation in amorphous films
OLED host material development
DBC twisted-core platform for host design
Triplet energy and HOMO-LUMO alignment with emitters
Symmetrical difunctional PAH library
Two equivalent coupling sites, controlled reactivity
Reaction selectivity and minimal byproduct formation

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